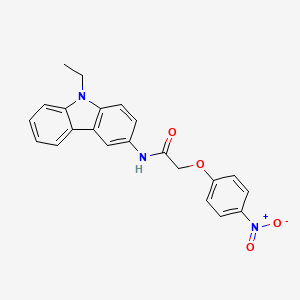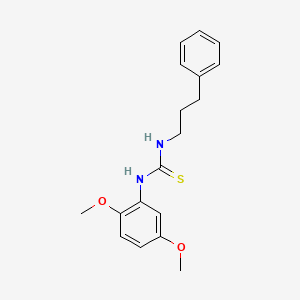![molecular formula C16H10ClN5O2 B4724363 N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4724363.png)
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, particularly in the development and function of immune cells. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and subsequent activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling pathways, particularly in the development and function of T cells. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to effectively suppress the immune response in various preclinical and clinical studies. The drug has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation and activation of T cells, leading to a reduction in disease activity in various autoimmune diseases. However, N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also have adverse effects on the immune system, such as an increased risk of infections, due to its immunosuppressive properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in various biological processes. The drug has been extensively used in preclinical studies to investigate the pathogenesis of autoimmune diseases and to evaluate the efficacy of JAK3 inhibition as a therapeutic strategy. However, the immunosuppressive properties of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also limit its use in certain experimental settings, such as in studies involving infectious agents or immune responses.
Zukünftige Richtungen
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown promising results in various preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, there are still several challenges and unanswered questions that need to be addressed. Some of the future directions for research on N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include:
1. Investigating the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in various autoimmune diseases.
2. Developing more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced immunosuppressive effects.
3. Studying the role of JAK3 in other biological processes, such as cancer and neurodegenerative diseases.
4. Investigating the potential use of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
5. Developing biomarkers for predicting response to JAK3 inhibition and monitoring disease activity in patients receiving N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
In conclusion, N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases. The drug has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the therapeutic potential of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and to address the challenges and unanswered questions in this field.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to effectively suppress the immune response by inhibiting JAK3-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2/c17-10-3-4-14(19-8-10)21-16(23)11-9-20-22-12(5-6-18-15(11)22)13-2-1-7-24-13/h1-9H,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWWNZXSJKRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4724288.png)


![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)
![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)

![N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4724318.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4724329.png)
![methyl 2-[({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4724346.png)
![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724350.png)
![methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4724356.png)
![2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B4724358.png)
![5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4724368.png)